![molecular formula C21H24N4O3S B2484517 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 461452-01-7](/img/structure/B2484517.png)
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperidine ring, a quinoline moiety, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Quinoline Moiety Introduction: The quinoline moiety can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the piperidine, quinoline, and oxadiazole intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted quinoline/oxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Preliminary studies indicate that 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one exhibits significant antimicrobial activity. The oxadiazole and quinoline components are particularly noted for their efficacy against various microbial strains. Similar compounds have demonstrated the ability to inhibit microbial DNA gyrase, making them promising candidates for developing new antibiotics .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Research suggests that derivatives containing oxadiazole and quinoline structures can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. This dual-targeting approach may enhance therapeutic outcomes against different cancer types .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create derivatives with tailored biological activities. For example, modifications at the piperidine or oxadiazole positions can lead to enhanced potency or selectivity against specific targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives designed from quinoline and oxadiazole frameworks showed promising results in inhibiting cancer cell lines through targeted mechanisms involving EGFR .
- Antimicrobial Efficacy : Research on quinoline hybrids has shown broad-spectrum antimicrobial activity, suggesting that modifications similar to those found in this compound could yield effective new antibiotic agents .
Wirkmechanismus
The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the oxadiazole ring may participate in hydrogen bonding or other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one vs. 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one: The thiadiazole analog has a sulfur atom replacing one of the nitrogen atoms in the oxadiazole ring, which may affect its reactivity and biological activity.
This compound vs. 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethan-1-one: The thioether analog has a sulfur atom replacing the oxygen atom in the ether linkage, which may influence its solubility and stability.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a quinoline moiety, and an oxadiazole ring, which confer distinct chemical and biological properties
Biologische Aktivität
The compound 1-(2,6-dimethylpiperidin-1-yl)-2-({5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one (CAS No. 461452-01-7) is a complex organic molecule with potential biological activities. Its unique structure incorporates a piperidine ring, an oxadiazole moiety, and a quinoline derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C21H24N4O3S
- Molecular Weight : 412.51 g/mol
- SMILES Notation : CC1CCCC(N1C(=O)CSc1nnc(o1)COc1cccc2c1nccc2)
The structural diversity of this compound is essential for its biological activity, as highlighted by the presence of multiple functional groups that facilitate various chemical interactions.
Structural Features
Feature | Description |
---|---|
Piperidine Ring | Contributes to basicity and binding affinity |
Oxadiazole Moiety | Known for antimicrobial and anticancer activity |
Quinoline Derivative | Associated with various pharmacological effects |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Oxadiazole derivatives have shown efficacy against various bacterial strains and fungi.
Research has demonstrated that the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Antifungal Activity
The compound's antifungal potential has been explored through various in vitro studies:
- A study on oxadiazole derivatives reported promising results against pathogenic fungi, indicating that structural modifications can lead to increased antifungal potency .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Compounds containing quinoline and oxadiazole moieties have been linked to significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown activity against breast cancer and leukemia cell lines.
Case Study: Cytotoxicity Assays
In a recent study evaluating the cytotoxic effects of a series of oxadiazole derivatives:
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
1-(2,6-dimethylpiperidin-1-yl)-2-{...} | MCF-7 (Breast Cancer) | 15 |
5-(quinolin-8-yloxy)-1,3,4-thiadiazole | HeLa (Cervical Cancer) | 20 |
4-(dimethylamino)-quinoline | K562 (Leukemia) | 10 |
These results suggest that the structural features of the compound significantly influence its biological activity.
The mechanism by which 1-(2,6-dimethylpiperidin-1-yl)-2-{...} exerts its effects likely involves interaction with specific molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that mediate cellular responses related to cancer proliferation or microbial resistance.
Further studies using molecular docking simulations are necessary to elucidate the precise binding interactions and confirm these mechanisms.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-6-3-7-15(2)25(14)19(26)13-29-21-24-23-18(28-21)12-27-17-10-4-8-16-9-5-11-22-20(16)17/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRCRJHPJHWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.